PDE4 Inhibition Profile: Multi-Isozyme Inhibition with Documented PDE1/2 Selectivity Window
Fenspiride inhibits PDE4 with an IC50 of 69 µM in isolated human bronchi, which is approximately 344,000-fold less potent than the selective PDE4 inhibitor roflumilast (IC50 0.2-4.3 nM). However, fenspiride exhibits a unique selectivity profile: it provides less than 25% inhibition of PDE1 and PDE2 at concentrations that effectively inhibit PDE3/4/5 [1]. This contrasts with roflumilast, which is highly selective for PDE4 over other PDE families. The functional consequence is that fenspiride potentiates both cAMP-mediated (isoproterenol) and cGMP-mediated (sodium nitroprusside) airway relaxation, with -logEC50 values of 4.1±0.1 and 3.5±0.2, respectively [2].
| Evidence Dimension | PDE4 inhibition potency and isoform selectivity profile |
|---|---|
| Target Compound Data | PDE4 IC50 = 69 µM; <25% inhibition of PDE1 and PDE2; -logEC50 for isoprenaline potentiation = 4.1±0.1 (n=7) |
| Comparator Or Baseline | Roflumilast: PDE4 IC50 = 0.2-4.3 nM; high selectivity for PDE4 over other PDE families |
| Quantified Difference | Roflumilast is ~344,000-fold more potent on PDE4, but fenspiride provides dual cAMP/cGMP pathway potentiation not observed with roflumilast |
| Conditions | Isolated human bronchi; PDE isoenzymes separated by ion exchange chromatography |
Why This Matters
For researchers studying integrated cAMP/cGMP signaling in airway tissues, fenspiride offers a distinct tool that modulates both pathways simultaneously, unlike highly selective PDE4 inhibitors.
- [1] Cortijo, J., Naline, E., Ortiz, J. L., et al. Effects of fenspiride on human bronchial cyclic nucleotide phosphodiesterase isoenzymes: functional and biochemical study. Eur. J. Pharmacol. 1998, 341(1), 79-86. DOI: 10.1016/S0014-2999(97)01414-3 View Source
- [2] Cayman Chemical. Fenspiride-d5: PDE IC50 values and selectivity data. 2025. View Source
